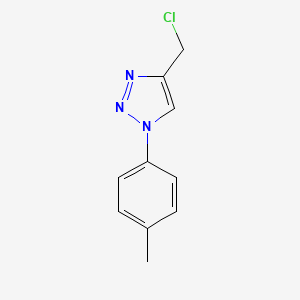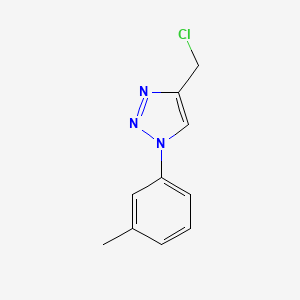![molecular formula C12H17Cl2NO B1426436 3-{[(2-Chlorobenzyl)oxy]methyl}pyrrolidine hydrochloride CAS No. 1220028-91-0](/img/structure/B1426436.png)
3-{[(2-Chlorobenzyl)oxy]methyl}pyrrolidine hydrochloride
Übersicht
Beschreibung
3-{[(2-Chlorobenzyl)oxy]methyl}pyrrolidine hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(2-Chlorobenzyl)oxy]methyl}pyrrolidine hydrochloride typically involves the reaction of 2-chlorobenzyl chloride with pyrrolidine in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include:
Solvent: Common solvents used include dichloromethane or toluene.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Base: Bases such as sodium hydroxide or potassium carbonate are used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
3-{[(2-Chlorobenzyl)oxy]methyl}pyrrolidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, with reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of ethers or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
3-{[(2-Chlorobenzyl)oxy]methyl}pyrrolidine hydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-{[(2-Chlorobenzyl)oxy]methyl}pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The pathways involved can include signal transduction cascades, leading to various cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-{[(2-Bromobenzyl)oxy]methyl}pyrrolidine hydrochloride
- 3-{[(2-Fluorobenzyl)oxy]methyl}pyrrolidine hydrochloride
- 3-{[(2-Methylbenzyl)oxy]methyl}pyrrolidine hydrochloride
Uniqueness
3-{[(2-Chlorobenzyl)oxy]methyl}pyrrolidine hydrochloride is unique due to the presence of the chlorobenzyl group, which imparts distinct reactivity and properties compared to its analogs. The chlorine atom can influence the compound’s electronic distribution, making it more reactive in certain chemical reactions and potentially enhancing its biological activity.
Eigenschaften
IUPAC Name |
3-[(2-chlorophenyl)methoxymethyl]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO.ClH/c13-12-4-2-1-3-11(12)9-15-8-10-5-6-14-7-10;/h1-4,10,14H,5-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPNOVFURRHTGCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1COCC2=CC=CC=C2Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{2-[(5-Chloro[1,1'-biphenyl]-2-yl)oxy]-ethyl}piperidine hydrochloride](/img/structure/B1426353.png)
![3-[2-(Cyclopropylmethoxy)ethyl]piperidine hydrochloride](/img/structure/B1426355.png)
![4-{2-[(2-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1426356.png)
amine](/img/structure/B1426358.png)


![2-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]propan-2-amine](/img/structure/B1426362.png)

![3-[2-(2-Propylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1426367.png)




![3-[2-(2-Chloro-4-methoxyphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1426376.png)
